3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a combination of aromatic, heterocyclic, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a precursor such as ethyl hydrazinecarboxylate, the thiadiazole ring can be formed through cyclization reactions involving sulfur-containing reagents.
Attachment of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Isoindolone Core: The isoindolone core can be synthesized through intramolecular cyclization reactions, often involving amide or imide intermediates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
- 3-(4-bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H14ClN3O2S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C18H14ClN3O2S/c1-2-15-20-21-17(25-15)22-16(23)13-5-3-4-6-14(13)18(22,24)11-7-9-12(19)10-8-11/h3-10,24H,2H2,1H3 |
InChI Key |
YEBVGDMPUBTTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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